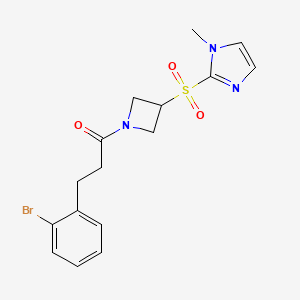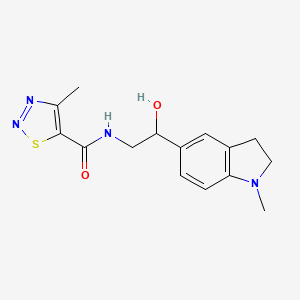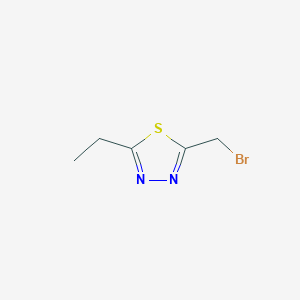
methyl 3-(N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures are often used in organic synthesis and pharmaceutical development . They can have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step pathways starting from simpler molecules . For example, the synthesis of azo dye derivatives incorporating heterocyclic scaffolds has been reported .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and involve multiple steps . For example, the catalytic protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight of a similar compound, Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-, is 162.2316 .Scientific Research Applications
Anticancer Activity
The thiophene-based structure of this compound suggests potential anticancer properties. Researchers have investigated its effects on cancer cell lines, studying its cytotoxicity, apoptosis induction, and inhibition of tumor growth. Further exploration of its mechanism of action and potential as a targeted therapy is warranted .
Anti-Inflammatory and Analgesic Effects
The compound’s sulfamoyl group may contribute to anti-inflammatory and analgesic activities. Studies have evaluated its impact on inflammatory pathways and pain relief. Investigating its interactions with relevant receptors and enzymes could reveal novel therapeutic avenues .
Antibacterial and Antimicrobial Properties
Given the presence of heterocyclic moieties, this compound might exhibit antibacterial and antimicrobial effects. Researchers could explore its activity against specific bacterial strains, including drug-resistant ones. Mechanistic studies would shed light on its mode of action .
Antitubercular Potential
Thiophene derivatives have attracted attention as potential antitubercular agents. Investigating the compound’s efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) could provide insights into its antimycobacterial activity .
Neuroprotective Applications
The piperidine-containing segment suggests possible neuroprotective effects. Researchers could explore its impact on neuronal cells, synaptic function, and neuroinflammation. Preclinical studies may reveal its potential in neurodegenerative diseases .
Drug Delivery Systems
The compound’s unique structure makes it an interesting candidate for drug delivery systems. Researchers could modify its functional groups to enhance solubility, stability, and targeted delivery to specific tissues. Investigating its encapsulation in nanoparticles or micelles could lead to innovative drug carriers .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c1-21-8-3-4-14(17(21)23)18(24)22-9-5-13(6-10-22)12-20-30(26,27)15-7-11-29-16(15)19(25)28-2/h3-4,7-8,11,13,20H,5-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOIOUMVRMXAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)
![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)
![N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide](/img/structure/B2842500.png)


![4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2842503.png)



![Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide](/img/structure/B2842510.png)


![3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2842515.png)
